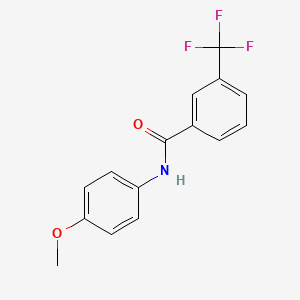

N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzamide compounds typically involves multi-step processes including nitration, acylation, ammoniation, reduction, and secondary ammoniation. These steps yield a variety of benzamide derivatives with diverse functional groups, indicating the versatility of benzamide synthesis methods (Liu, Chen, Qiu, & Zhang, 2019).

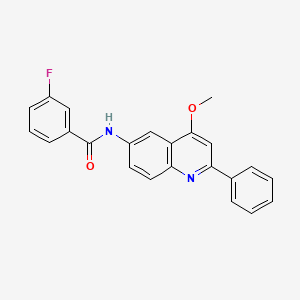

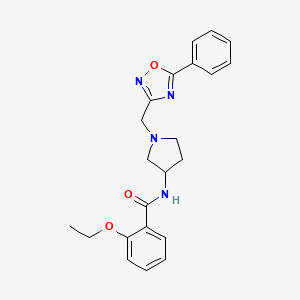

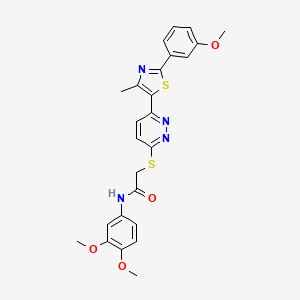

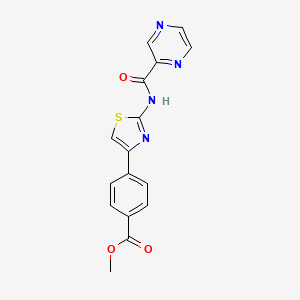

Molecular Structure Analysis

Molecular structure analysis, often involving X-ray diffraction and DFT calculations, reveals the crystal system, lattice constants, and the geometry of benzamide molecules. For example, a study using X-ray single crystal diffraction technique and DFT calculations provided detailed insights into the molecular geometry and vibrational frequencies of a similar benzamide compound, highlighting the agreement between experimental and theoretical values (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).

Chemical Reactions and Properties

Benzamide compounds participate in a variety of chemical reactions, including the introduction of isotopes, as demonstrated by the preparation of hydrogen isotope-labeled compounds. These reactions are crucial for developing labeled compounds for research and diagnostic purposes (Shevchenko, Nagaev, & Myasoedov, 2014).

Physical Properties Analysis

Physical properties of benzamides, such as crystal structure and thermal stability, are determined through techniques like X-ray diffraction and TGA/DTA. These analyses reveal the polymorphism, thermal behavior, and stability of benzamide crystals, which are important for understanding their physical characteristics and potential applications (Shishkina, Shaposhnyk, Baumer, Voloshchuk, Bondarenko, & Ukrainets, 2022).

Chemical Properties Analysis

The chemical properties of benzamides, including their reactivity and interaction with various reagents, are explored through experimental and theoretical studies. Investigations into the electronic properties, such as HOMO and LUMO energies, as well as molecular electrostatic potential (MEP) surface maps, contribute to a deeper understanding of the chemical behavior of benzamide compounds. These studies provide insights into the reactivity and potential applications of benzamides in various fields (Demir et al., 2015).

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Antioxidant Activity

A study by Demir et al. (2015) focused on the molecular structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide. They used X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations to analyze the structure and explored its antioxidant properties using the DPPH free radical scavenging test.

Corrosion Inhibition

Mishra et al. (2018) investigated the corrosion inhibition properties of N-Phenyl-benzamide derivatives, including N-(4-methoxyphenyl)benzamide, on mild steel in acidic conditions. Their study, published in the Journal of Molecular Liquids, found that the methoxy substituent enhances inhibition efficiency, providing insights into the compound's potential as a corrosion inhibitor Mishra et al., 2018.

Potential as Antiplatelet Agents

Liu et al. (2019) designed and synthesized 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamides as potential antiplatelet agents. They assessed their in vitro antiplatelet aggregation activities and found certain compounds displayed strong activities, indicating their potential as safer and more effective antiplatelet agents Liu et al., 2019.

Electrochemical Oxidation in Antioxidants

Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamide derivatives, including compounds related to N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide. They studied their capacity to act as antioxidants by scavenging free radicals, contributing to our understanding of the antioxidant activity of these compounds Jovanović et al., 2020.

Antiplasmodial Activities

Hermann et al. (2021) researched the antiplasmodial activities of N-acylated furazan-3-amines, including derivatives of benzamides like N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide. They found that only benzamides showed promising activity against Plasmodium falciparum, indicating their potential as antimalarial agents Hermann et al., 2021.

Organogel Formation

Wu et al. (2011) studied the gelating abilities of perylenetetracarboxylic diimide compounds, including those with benzamide groups like N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide. They found that these compounds can form fluorescent gels, opening avenues for novel applications in material science Wu et al., 2011.

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c1-21-13-7-5-12(6-8-13)19-14(20)10-3-2-4-11(9-10)15(16,17)18/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNUSKDAQPWXTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2482125.png)

![2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482126.png)

![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2482132.png)

![3-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2482138.png)

![3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482141.png)

![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2482142.png)